Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound is a derivative of quinazoline, which is a type of organic compound with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Quinazolines have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include an amino group, a carboxylate group, and potentially a thioxo group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino groups might participate in reactions with acids or electrophiles, while the carboxylate group might react with bases or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar groups like the carboxylate and amino groups would likely make it somewhat soluble in water .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-methylbenzoic acid with ethyl acetoacetate to form ethyl 3-(4-amino-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, which is then reacted with 4-methylbenzyl chloride to form the final product.", "Starting Materials": [ "2-amino-4-methylbenzoic acid", "ethyl acetoacetate", "4-methylbenzyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(4-amino-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of ethyl 3-(4-amino-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product, Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS No. |
946354-37-6 |
Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 |
IUPAC Name |
methyl 3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-14-5-7-15(8-6-14)13-23-19(26)4-3-11-25-20(27)17-10-9-16(21(28)29-2)12-18(17)24-22(25)30/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,30) |
InChI Key |
POVMAFCXNNTHOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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